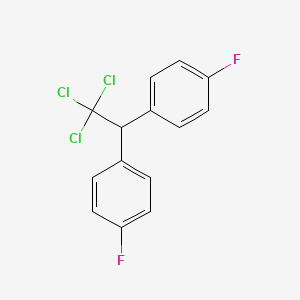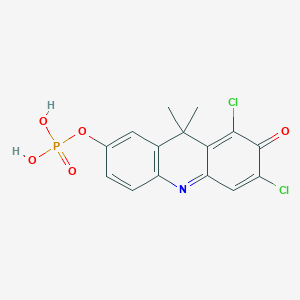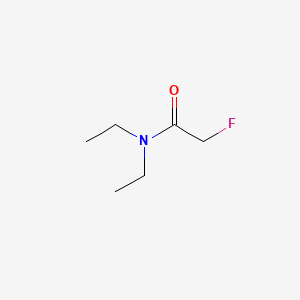![molecular formula C21H33NO2 B13419141 (3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)
(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Himbeline is a natural product compound known for its antiplasmodial activity. It is derived from natural sources and has shown potential in various scientific research applications, particularly in the field of drug discovery for malaria treatment .
Preparation Methods
The synthesis of himbeline involves complex organic reactions. One of the synthetic routes includes an intramolecular Diels-Alder reaction of an appropriately substituted tetraene derivative, which bears the entire latent carbon framework and functional group substitution of himbacine. This reaction produces an advanced tricyclic intermediate, which is then converted to himbeline .
Chemical Reactions Analysis
Himbeline undergoes several types of chemical reactions, including:
Oxidation: Himbeline can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert himbeline into its reduced forms.
Substitution: Himbeline can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Himbeline has been extensively studied for its antiplasmodial activity. It has shown significant potential in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. Himbeline’s slow-action activity makes it a promising candidate for malaria prevention and treatment. Additionally, it has been found to be effective against multi-drug resistant lines of Plasmodium falciparum, making it a valuable compound in the fight against drug-resistant malaria .
Mechanism of Action
The mechanism of action of himbeline involves inhibiting the growth of Plasmodium falciparum parasites. It has been observed that himbeline inhibits trophozoite stage parasites faster than ring stages, indicating that its action against parasites occurs within the first asexual intraerythrocytic developmental cycle. The inhibitory effect is observed in the second cycle, suggesting a unique mode of action distinct from fast-acting treatment drugs .
Comparison with Similar Compounds
Himbeline is often compared with other natural product compounds like alstonine. Both compounds have shown significant antiplasmodial activity, but himbeline has demonstrated a higher selectivity index and better activity against multi-drug resistant lines of Plasmodium falciparum. This makes himbeline a more promising candidate for further drug development. Similar compounds include alstonine, which also exhibits antiplasmodial activity but with different potency and selectivity profiles .
Properties
Molecular Formula |
C21H33NO2 |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C21H33NO2/c1-13-6-5-8-16(22-13)10-11-18-17-9-4-3-7-15(17)12-19-20(18)14(2)24-21(19)23/h10-11,13-20,22H,3-9,12H2,1-2H3/b11-10+/t13-,14-,15+,16+,17-,18+,19-,20+/m0/s1 |
InChI Key |
GEQKTSPOTKEYOG-XZAICMRMSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@@H](N1)/C=C/[C@@H]2[C@H]3CCCC[C@@H]3C[C@H]4[C@@H]2[C@@H](OC4=O)C |
Canonical SMILES |
CC1CCCC(N1)C=CC2C3CCCCC3CC4C2C(OC4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


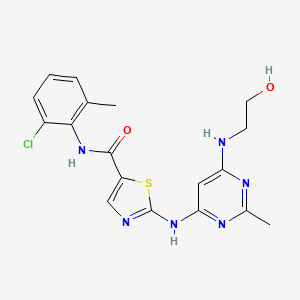

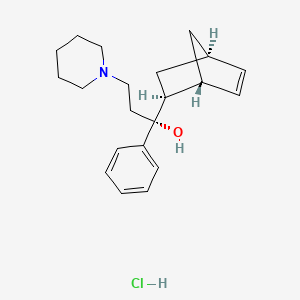
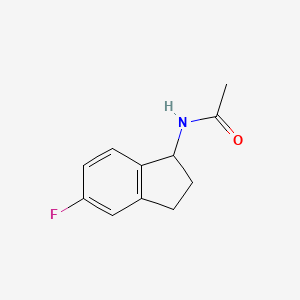
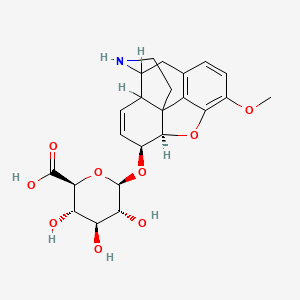
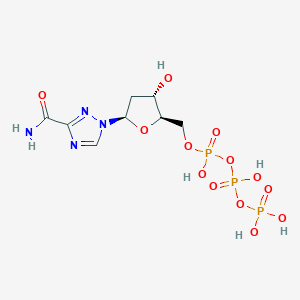
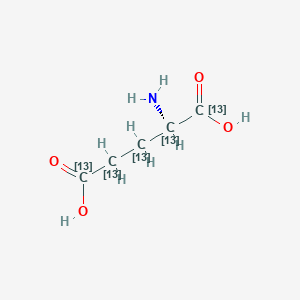
![antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride](/img/structure/B13419127.png)
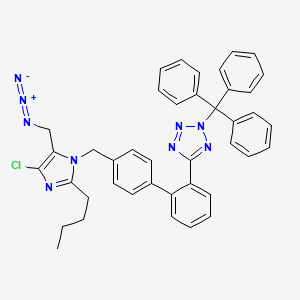

![2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13419144.png)
